2-Phenoxy-pyrimidine-4-carboxylic acid
Description
Significance of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry and Materials Science
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This structure is of immense biological importance as it forms the core of the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids (DNA and RNA). juniperpublishers.comnih.gov This inherent biological relevance has made the pyrimidine scaffold a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov
In medicinal chemistry, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities. nih.gov Their versatility allows them to serve as the basis for drugs with applications including:
Anticancer Agents: Many anticancer drugs incorporate pyrimidine scaffolds, targeting various enzymes and receptors involved in cell proliferation. nih.gov
Antimicrobial Agents: The pyrimidine nucleus is found in various antibacterial, antifungal, and antiviral drugs. orientjchem.orgwjarr.com For example, Trimethoprim is an antibacterial drug that selectively inhibits bacterial dihydrofolate reductase (DHFR). wjarr.com
Anti-inflammatory and Analgesic Agents: Certain pyrimidine derivatives have shown potent anti-inflammatory and pain-relieving properties. nih.gov
Cardiovascular and Antihypertensive Drugs: Molecules like Minoxidil, used to manage hypertension, are based on a pyrimidine structure. nih.gov
The synthetic accessibility and the ease with which the pyrimidine ring can be functionalized allow chemists to create large libraries of derivatives for structure-activity relationship (SAR) studies, optimizing their potency and selectivity for specific biological targets. nih.govrsc.org
Beyond medicine, pyrimidine derivatives are also gaining traction in materials science. Their electron-withdrawing nature makes them interesting components for creating organic materials with specific optical and electronic properties. These materials have potential applications in devices such as organic light-emitting diodes (OLEDs). growingscience.com
| Compound Class/Example | Therapeutic Area | Reference |
|---|---|---|
| Pyrido[2,3-d]pyrimidines | Anticancer, Anti-inflammatory, Antimicrobial | nih.gov |
| Trimethoprim | Antibacterial | wjarr.com |
| Minoxidil | Antihypertensive | nih.gov |
| Flucytosine | Antifungal | orientjchem.org |
| Zidovudine | Antiviral (HIV) | nih.gov |
Role of Phenoxy and Carboxylic Acid Functionalities in Modulating Molecular Properties
The specific functionalities attached to a core scaffold like pyrimidine are critical for fine-tuning a molecule's behavior. In 2-Phenoxy-pyrimidine-4-carboxylic acid, the phenoxy and carboxylic acid groups each play a distinct and crucial role.
The phenoxy group , an aromatic ether, is a recurring motif in pharmaceuticals. rsc.org Its inclusion can significantly influence a molecule's properties by:
Providing Hydrophobic Interactions: The phenyl ring is hydrophobic and can form favorable interactions with nonpolar regions of a biological target, such as the active site of an enzyme.
Acting as a Pharmacophore: In many drug candidates, the phenoxy moiety is a key component of the pharmacophore, the part of the molecule responsible for its biological activity. It is found in potent inhibitors of enzymes like VEGFR-2 and c-Met, which are important targets in cancer therapy. rsc.org
Modulating Conformation: The linkage through an oxygen atom provides a degree of rotational flexibility, allowing the phenyl ring to adopt an optimal orientation for binding to a target.
The carboxylic acid group (-COOH) is a polar, acidic functional group that profoundly impacts a molecule's physicochemical profile. chemimpex.com Its key contributions include:
Acidity and Charge: The carboxylic acid can donate a proton to form a negatively charged carboxylate ion. This charge can be critical for forming strong ionic interactions (salt bridges) with positively charged residues (e.g., lysine (B10760008) or arginine) in a protein's binding site.
Hydrogen Bonding: The group contains both a hydrogen bond donor (the -OH) and hydrogen bond acceptors (both oxygen atoms). This allows it to engage in multiple, directional hydrogen bonds, which are vital for molecular recognition and binding affinity.
Solubility: The polarity of the carboxylic acid group generally increases a molecule's solubility in aqueous environments like physiological fluids, which is often a desirable property for drug candidates.
| Functional Group | Key Role | Impact on Molecular Properties | Reference |
|---|---|---|---|
| Phenoxy | Pharmacophore Component | Introduces hydrophobic character, participates in π-stacking, modulates target binding. | rsc.org |
| Carboxylic Acid | Interaction and Solubilizing Group | Provides acidity, enables ionic interactions and hydrogen bonding, increases aqueous solubility. | chemimpex.com |
Strategic Positioning of this compound within Heterocyclic Compound Design
The specific architecture of this compound—with the phenoxy group at position 2 and the carboxylic acid at position 4—is a strategic choice in heterocyclic design. This arrangement positions the functional groups to work in concert, guided by established principles of medicinal chemistry and structure-activity relationships.
The pyrimidine core serves as a rigid and synthetically versatile platform. The placement of substituents at the 2- and 4-positions is a common strategy for creating biologically active molecules. Research on related structures, such as pyrimidine-4-carboxamides, has shown that modifications at these positions are critical for optimizing potency and selectivity. nih.govnih.govacs.org
The design rationale can be broken down as follows:
The Pyrimidine Core: Provides the foundational, biologically recognized scaffold.
The 2-Phenoxy Group: This group is positioned to interact with hydrophobic subpockets within a target protein. In enzyme classes like kinases, this position often points towards regions where such interactions can confer potency and selectivity.
The 4-Carboxylic Acid Group: This position often orients the functional group towards the solvent-exposed region of a binding site or allows it to interact with key polar amino acid residues. The carboxylic acid can act as a crucial "anchor," forming strong hydrogen bonds or ionic interactions that secure the molecule in the active site. chemimpex.com
The combination of a hydrophobic binding element (phenoxy) and a strong polar/ionic interaction group (carboxylic acid) on a proven heterocyclic scaffold represents a classic drug design strategy. It aims to create a molecule with high binding affinity and specificity, while also maintaining favorable physicochemical properties like solubility. The study of this compound and its derivatives is therefore a logical step in the exploration of new chemical space for potential therapeutic applications. uran.uaucla.edu
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Pyrimidine-4-carboxylic acid | 31462-59-6 | C₅H₄N₂O₂ | 124.10 | Core scaffold with acidic functionality. chemimpex.com |
| 2-Phenylpyrimidine-4-carboxylic acid | 16879-51-1 | C₁₁H₈N₂O₂ | 200.19 | Analog with a direct phenyl-pyrimidine C-C bond. americanelements.com |
| This compound | Not Available | C₁₁H₈N₂O₃ | 216.19 | Target compound with flexible ether linkage. |
Structure
3D Structure
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-phenoxypyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c14-10(15)9-6-7-12-11(13-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15) |
InChI Key |
XCQBXQWVOZDGTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenoxy Pyrimidine 4 Carboxylic Acid and Its Analogues
Classical and Contemporary Approaches to Pyrimidine (B1678525) Ring Synthesis
While various methods exist for the de novo synthesis of the pyrimidine ring, the construction of 2-phenoxy-pyrimidine-4-carboxylic acid often commences with a pre-formed pyrimidine scaffold. The focus then shifts to the sequential and regioselective introduction of the phenoxy group at the C2 position and the carboxylic acid at the C4 position.
Nucleophilic Aromatic Substitution Strategies for Phenoxy Introduction
A cornerstone in the synthesis of 2-phenoxy-pyrimidine derivatives is the nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyrimidine ring, which facilitates the displacement of a suitable leaving group by a nucleophile, in this case, a phenoxide ion.
The most common precursors for introducing the phenoxy group are halogenated pyrimidines, particularly chloropyrimidines. Dihalogenated pyrimidines, such as 2,4-dichloropyrimidine (B19661), are versatile starting materials. The inherent electronic properties of the pyrimidine ring dictate the regioselectivity of the substitution. The C4 position is generally more activated towards nucleophilic attack than the C2 position. nih.govnih.gov This preferential reactivity allows for a controlled, stepwise functionalization.
The reaction involves the treatment of a halogenated pyrimidine with a phenoxide, typically generated in situ by reacting phenol (B47542) with a base. For instance, the reaction of 2,4-dichloropyrimidine with one equivalent of phenoxide will predominantly yield 2-chloro-4-phenoxypyrimidine. Subsequent reaction at the C2 position would require forcing conditions or a different nucleophile. To synthesize the target 2-phenoxy isomer, a common strategy is to start with a precursor like 2-chloro-4-methylpyrimidine. Here, the phenoxy group is introduced at the C2 position via SNAr, followed by modification of the C4-methyl group.
An illustrative reaction is the synthesis of 2-phenoxypyrimidine (B1148737), where 2-chloropyrimidine (B141910) is heated with sodium phenoxide. The phenoxide, prepared from phenol and sodium hydroxide (B78521), readily displaces the chloride at the C2 position.
Table 1: Examples of Phenoxylation on Halogenated Pyrimidines
| Starting Material | Reagent | Product | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | mdpi.com |
| 2-Chloro-4-methylpyrimidine | Phenol / Base | 4-Methyl-2-phenoxypyrimidine | guidechem.com |
| 2-Amino-4,6-dichloropyrimidine | Various Amines | 2-Amino-4-alkoxy/amino-6-chloropyrimidines | mdpi.com |
This table showcases the regioselectivity of SNAr on various chloropyrimidines.
The efficiency and yield of the phenoxylation reaction are highly dependent on several factors, including the choice of base, solvent, temperature, and reaction time. The selection of these parameters is crucial to ensure complete reaction and minimize side-product formation.
Base: Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used to deprotonate phenol, forming the more nucleophilic phenoxide ion.
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly employed as they can solvate the cation of the base while leaving the nucleophile relatively free, thus enhancing its reactivity.
Temperature: The reaction temperature can vary significantly, from room temperature to elevated temperatures, depending on the reactivity of the specific pyrimidine precursor. The presence of electron-withdrawing groups on the pyrimidine ring can lower the required reaction temperature. mdpi.com
Catalysis: While not always necessary for reactive substrates, transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, can also be employed to form C-C bonds, and related C-O bond forming methodologies are also known. nih.govmdpi.com
Microwave Irradiation: Modern techniques such as microwave-assisted synthesis have been shown to significantly reduce reaction times and improve yields for SNAr reactions on pyrimidines. nih.gov This method provides rapid and uniform heating, often leading to cleaner reactions.
Optimization is often achieved through systematic screening of these conditions to find the ideal balance that maximizes the yield of the desired 2-phenoxy-pyrimidine intermediate. nih.govresearchgate.net
Carboxylation Techniques at the Pyrimidine 4-Position
Once the 2-phenoxy-pyrimidine scaffold is in place, the next critical step is the introduction of a carboxylic acid group at the C4 position. This can be accomplished through several methods, primarily involving direct carboxylation with carbon dioxide or the oxidation of a pre-installed functional group.
Direct carboxylation of a C-H bond on a heteroaromatic ring using carbon dioxide (CO₂) is an atom-economical and environmentally attractive method. nih.gov However, CO₂ is a thermodynamically and kinetically stable molecule, making its activation a significant challenge. frontiersin.orgnih.gov For electron-deficient rings like pyrimidine, direct C-H carboxylation is particularly difficult.
Recent advancements have focused on transition-metal-catalyzed approaches to overcome these hurdles. mdpi.comacs.org These methods typically involve:
C-H Activation/Metallation: A transition metal catalyst (e.g., based on Rhodium, Palladium, or Copper) activates a C-H bond on the pyrimidine ring, forming an organometallic intermediate. nih.gov
CO₂ Insertion: The organometallic species then reacts as a nucleophile with CO₂, inserting the carboxylate group.
Protonolysis: The resulting metal carboxylate is protonated to release the carboxylic acid and regenerate the catalyst.
For instance, copper-catalyzed C4-selective carboxylation of pyridines with CO₂ has been developed, often requiring the pre-activation of the pyridine (B92270) as a phosphonium (B103445) salt. chemistryviews.org Similar strategies could potentially be adapted for pyrimidines. However, these methods often require specific directing groups, harsh conditions, or expensive and sensitive organometallic reagents, and their application to a substrate like 2-phenoxypyrimidine is not yet well-established. mdpi.comacs.org This remains an active area of research, aiming for milder and more general carboxylation protocols.
A more classical and often more reliable method for introducing the C4-carboxylic acid is through the oxidation of a suitable precursor group, most commonly a methyl group. This two-step approach involves first synthesizing 2-phenoxy-4-methylpyrimidine, followed by its oxidation.
The starting material, 2-chloro-4-methylpyrimidine, is commercially available or can be synthesized from 2-methyl-4-hydroxypyrimidine. guidechem.comgoogle.com The phenoxy group is introduced via SNAr as described in section 2.1.1.1. The subsequent oxidation of the C4-methyl group to a carboxylic acid can be achieved using strong oxidizing agents.
Potassium permanganate (B83412) (KMnO₄) is a frequently used oxidant for this transformation. chemspider.comorganic-chemistry.org The reaction is typically carried out in an aqueous solution. The efficiency of the permanganate oxidation of methylpyrimidines can be significantly influenced by the reaction's pH. Studies have shown that the addition of a small amount of a base, like potassium hydroxide, can dramatically increase the yield of the corresponding pyrimidine-4-carboxylic acid, from as low as 25% to over 90%. oregonstate.edu Other oxidizing agents, such as selenium dioxide (SeO₂), have also been reported for the oxidation of methyl groups on pyrimidine rings. guidechem.comresearchgate.net
Table 2: Comparison of Oxidizing Agents for Methylpyrimidine Oxidation
| Oxidizing Agent | Typical Conditions | Yield | Notes | Reference |
| Potassium Permanganate (KMnO₄) | Aqueous, with added KOH | Up to 92% | Yield is highly dependent on pH. | oregonstate.edu |
| Selenium Dioxide (SeO₂) | Reflux in solvent (e.g., xylene) | Moderate | Can be toxic; requires careful handling. | guidechem.com |
This table summarizes common oxidative methods for converting a methyl group to a carboxylic acid on a pyrimidine ring.
Multi-Component Reaction Incorporations for Pyrimidine Carboxylic Acids
Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, allowing the construction of complex molecules in a single step from three or more starting materials. acs.orgnih.gov These reactions are particularly attractive as they reduce waste, save time, and enable the rapid generation of chemical libraries. acs.orgrsc.org
One of the most well-known MCRs for synthesizing pyrimidine cores is the Biginelli reaction. foliamedica.bg This condensation reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) under acidic conditions to form dihydropyrimidinones, which can be further modified. foliamedica.bgtandfonline.com While the classic Biginelli reaction is a cornerstone, modern variations have expanded its scope. For instance, a one-pot, three-component reaction involving an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride can be used to synthesize pyrimidine-5-carbonitrile derivatives, which are precursors to carboxylic acids. growingscience.com
Another innovative MCR approach involves the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohol molecules. acs.orgnih.gov This method proceeds through a sequence of condensation and dehydrogenation steps, forming C-C and C-N bonds with high regioselectivity and yielding highly substituted pyrimidines. acs.org Such strategies offer a sustainable and efficient route to diverse pyrimidine structures that can be adapted to produce carboxylic acid derivatives. nih.gov
| Reaction Name | Components | Typical Product | Relevance to Carboxylic Acid Synthesis |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones | Can be oxidized/modified to form pyrimidine carboxylic acids. |
| Rostamizadeh et al. | Aldehyde, Malononitrile, Benzamidine | Pyrimidine-5-carbonitriles | The nitrile group can be hydrolyzed to a carboxylic acid. growingscience.com |
| Iridium-Catalyzed MCR | Amidine, Alcohols | Substituted Pyrimidines | Offers regioselective access to complex pyrimidines which can incorporate or be converted to carboxylic acid functionalities. acs.org |
Advanced Synthetic Protocols and Catalysis
To improve the efficiency, yield, and environmental footprint of pyrimidine synthesis, advanced protocols incorporating modern technologies and catalysts have been developed. These methods often provide significant advantages over conventional heating and stoichiometric reactions.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles. tandfonline.comresearchgate.netacs.org This technique is based on the rapid and intense heating of polar substances, which is more efficient than conventional heating methods. tandfonline.com
In the context of pyrimidine synthesis, microwave irradiation has been successfully applied to multicomponent reactions like the Biginelli condensation, yielding pyrimidine derivatives in 65–90% yields within minutes. tandfonline.comresearchgate.net The benefits include simplicity, often solvent-free conditions, and ease of work-up. tandfonline.com This rapid and eco-friendly approach is highly suitable for synthesizing libraries of pyrimidine compounds for further research. researchgate.net
Solid-phase organic synthesis (SPOS) is a technique where molecules are covalently bound to a solid support (resin) and synthesized in a stepwise manner. This approach simplifies the purification process, as excess reagents and by-products can be washed away, and it is well-suited for automation and combinatorial library synthesis. acs.org
Methodologies for the solid-phase synthesis of pyrimidine derivatives, including pyrimidinone carboxylic acids, have been developed. acs.orgcapes.gov.br For example, a malonic acid resin can be used as the starting point. capes.gov.brdntb.gov.ua A sequence involving a Knoevenagel condensation followed by cyclization with an amidine leads to a resin-bound pyrimidinone. Subsequent oxidation and cleavage from the resin afford the desired pyrimidinone carboxylic acid. acs.orgcapes.gov.br This traceless synthesis approach allows for the introduction of multiple points of diversity into the final molecule. acs.org
Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which typically uses a palladium catalyst to couple an organoboron compound with a halide, is one of the most versatile methods for functionalizing heterocyclic rings like pyrimidine. researchgate.netmdpi.comnih.gov
Halogenated pyrimidines are excellent substrates for these reactions due to the electron-deficient nature of the pyrimidine ring. mdpi.com The different positions on the pyrimidine ring exhibit varied reactivity, allowing for sequential and regioselective functionalization. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards Suzuki coupling, enabling the selective introduction of an aryl or heteroaryl group at this position. mdpi.com This methodology provides a flexible and efficient route to structurally diverse pyrimidine derivatives. researchgate.netresearchgate.net Microwave assistance can further enhance these coupling reactions, leading to very efficient syntheses with short reaction times and low catalyst loadings. nih.govmdpi.com
| Technique | Principle | Advantages for Pyrimidine Synthesis |
| Microwave-Assisted Synthesis | Rapid, uniform heating of polar molecules via microwave irradiation. tandfonline.com | Reduced reaction times, higher yields, improved selectivity, environmentally friendly. tandfonline.comresearchgate.net |
| Solid-Phase Synthesis | Stepwise synthesis on a solid support, simplifying purification. acs.org | Amenable to automation, ideal for combinatorial libraries, simplified work-up. acs.org |
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction between a halide and a boronic acid. mdpi.comnih.gov | High functional group tolerance, allows for regioselective C-C bond formation, creates diverse analogues. researchgate.netmdpi.com |
Methodologies for Compound Isolation and Purification
The isolation and purification of the target compound are critical steps in any synthetic sequence to ensure the removal of unreacted starting materials, reagents, and by-products. For pyrimidine carboxylic acids, which possess both acidic and aromatic characteristics, chromatographic techniques are particularly effective. nih.gov
Chromatography encompasses a range of techniques used to separate mixtures based on the differential partitioning of components between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique primarily used for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. nih.govnih.gov For pyrimidine derivatives, silica (B1680970) gel plates are common stationary phases, with mobile phases typically consisting of a mixture of polar and non-polar organic solvents. nih.gov The separation is based on the polarity of the compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of compounds. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for pyrimidine derivatives and carboxylic acids. nih.govresearchgate.net In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18 silica gel), and the mobile phase is polar (e.g., a mixture of water, acetonitrile, or methanol). researchgate.net The retention of ionizable compounds like carboxylic acids is highly dependent on the pH of the mobile phase; using buffers can suppress ionization and lead to better peak shapes and separation. nih.govbiotage.com The separated components are typically detected using ultraviolet (UV) absorbance, as the pyrimidine ring is a strong chromophore. researchgate.netmdpi.com
| Technique | Stationary Phase | Mobile Phase | Application in Purification |
| TLC | Silica gel or alumina | Mixture of organic solvents (e.g., hexane (B92381)/ethyl acetate) | Reaction monitoring, solvent system optimization. nih.gov |
| RP-HPLC | C8 or C18 silica gel | Buffered aqueous/organic mixture (e.g., water/acetonitrile with formic acid). nih.govresearchgate.net | High-resolution separation, final purity analysis, preparative purification. researchgate.net |
Recrystallization Solvent Systems and Optimization
Recrystallization is a critical purification technique for solid organic compounds like this compound, leveraging differences in solubility between the target compound and impurities in a chosen solvent system at varying temperatures. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at lower temperatures, allowing for the formation of high-purity crystals upon cooling. For pyrimidine-based carboxylic acids, a range of solvent systems, often binary mixtures, are employed to achieve optimal crystal growth and purity.
The selection of an appropriate solvent system is the primary step in optimizing recrystallization. For pyrimidine-4-carboxylic acid, the parent compound of the target molecule, a mixture of water and methanol (B129727) (20:1 ratio) has been successfully used to yield colorless crystal blocks. researchgate.net The solubility of pyrimidine-4-carboxylic acid has been reported in solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF), which can serve as a starting point for developing solvent systems for its derivatives. caymanchem.com
Optimization of the recrystallization process involves manipulating several parameters to control crystal size, morphology, and purity. Key factors include the choice of solvent and anti-solvent, the solvent-to-anti-solvent ratio, cooling rate, and agitation. The interaction between the solvent and the solute profoundly influences crystal morphology. For instance, studies on structurally complex molecules have shown that different solvent-antisolvent systems can yield vastly different crystal shapes, from square sheets to cubes or rods, under identical conditions. nih.gov This principle is directly applicable to the optimization of this compound purification. By systematically testing various solvent combinations, such as those commonly used in laboratory settings (e.g., heptane/ethyl acetate (B1210297), acetone/water, ethanol/water), an optimal system can be identified. reddit.com
The following table outlines potential solvent systems and the expected impact on recrystallization outcomes, based on general principles and data from related compounds. nih.gov
| Solvent System (Solvent/Anti-solvent) | Expected Crystal Morphology | Rationale & Optimization Notes |
| Ethanol / Water | Needle-like or Prismatic Crystals | Ethanol is a good solvent for many polar organic molecules. Water acts as an anti-solvent, reducing solubility upon addition or cooling. The ratio is critical; slow addition of water to a hot ethanolic solution until turbidity appears, followed by gentle heating to redissolve and slow cooling, is a standard optimization technique. |
| DMSO / Water | Small, well-defined crystals | DMSO is a powerful solvent capable of dissolving the compound readily. Water is an effective anti-solvent. This system is useful when solubility in common alcohols is low. The high boiling point of DMSO requires careful removal from the final product, often by washing the crystals with a more volatile solvent. |
| N-Methyl-2-pyrrolidone (NMP) / Ethanol | Square sheet-like structures | NMP is a strong polar aprotic solvent. The use of ethanol as an anti-solvent can promote the growth of uniform, sheet-like crystals. nih.gov Optimization involves controlling the rate of anti-solvent addition and the stirring speed to influence nucleation and crystal growth. nih.gov |
| DMF / Ethanol | Potentially spherical agglomerates | DMF is another strong solvent. With ethanol as an anti-solvent, the resulting crystals may appear as spherical clusters. nih.gov The surface smoothness and particle size can be tuned by adjusting the recrystallization temperature and cooling profile. |
| Ethyl Acetate / Hexane | Platy or rod-like crystals | Ethyl acetate provides moderate polarity for dissolution, while non-polar hexane serves as an effective anti-solvent. This is a common system for compounds of intermediate polarity. Crystals are typically grown by dissolving the compound in a minimum of hot ethyl acetate and slowly adding hexane until the solution becomes cloudy. |
Acid-Base Extraction Protocols
Acid-base extraction is a highly effective liquid-liquid extraction technique used to purify acidic or basic compounds from mixtures containing neutral impurities. wikipedia.org This method is particularly well-suited for the purification of this compound due to the presence of the acidic carboxylic acid functional group. The protocol exploits the differential solubility of the compound in its neutral and ionic forms. libretexts.org
The fundamental principle involves reacting the acidic compound with a base to form its corresponding salt. libretexts.org This salt, being ionic, is highly soluble in an aqueous solution but largely insoluble in non-polar organic solvents. libretexts.org This allows for the selective transfer of the target compound from an organic phase to an aqueous phase, leaving neutral impurities behind in the organic layer.
A typical acid-base extraction protocol for isolating this compound from a crude reaction mixture would proceed as follows:
Dissolution : The crude product mixture is first dissolved in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane. wikipedia.org
Extraction with Base : The organic solution is transferred to a separatory funnel and washed with a dilute aqueous basic solution, such as 5% sodium bicarbonate (NaHCO₃) or 5% sodium hydroxide (NaOH). wikipedia.orglibretexts.org The carboxylic acid reacts with the base to form the sodium 2-phenoxypyrimidine-4-carboxylate salt.
Phase Separation : The funnel is shaken to ensure thorough mixing and partitioning. The two immiscible layers—the organic layer containing neutral impurities and the aqueous layer containing the dissolved carboxylate salt—are allowed to separate. The denser layer is drained, and the process is often repeated to ensure complete extraction.
Recovery of the Acid : The aqueous extracts containing the salt are combined. To recover the desired carboxylic acid, the aqueous solution is re-acidified, typically with a dilute strong acid like hydrochloric acid (HCl), until the solution is acidic (pH ~2-3). researchgate.net This protonates the carboxylate salt, regenerating the neutral this compound, which is much less soluble in water and precipitates out of the solution.
Isolation : The precipitated solid is then collected by vacuum filtration, washed with cold water to remove any remaining inorganic salts, and dried.
The choice of base can be strategic. A weak base like sodium bicarbonate is often preferred as it will selectively extract strong acids like carboxylic acids, but not weakly acidic impurities such as phenols (though the target molecule contains a non-acidic phenoxy ether group). libretexts.org
The following table summarizes the steps in a typical acid-base extraction protocol for this compound.
| Step | Procedure | Purpose | Phase Containing Target Compound |
| 1 | Dissolve crude mixture in an organic solvent (e.g., ethyl acetate). | Prepare the mixture for liquid-liquid extraction. | Organic Phase (as neutral molecule) |
| 2 | Add aqueous NaHCO₃ solution to the separatory funnel containing the organic solution. | Convert the carboxylic acid to its water-soluble sodium salt. | Aqueous Phase (as sodium salt) |
| 3 | Shake the funnel and separate the aqueous and organic layers. Retain the aqueous layer. | Separate the target compound from neutral impurities. | Aqueous Phase |
| 4 | Combine all aqueous extracts and cool in an ice bath. | Prepare for precipitation. | Aqueous Phase |
| 5 | Slowly add dilute HCl to the aqueous solution until precipitation is complete (pH 2-3). | Regenerate the neutral, water-insoluble carboxylic acid. | Solid Precipitate |
| 6 | Collect the solid product by vacuum filtration and wash with cold deionized water. | Isolate the pure compound and remove residual salts. | Solid Product |
Spectroscopic and Crystallographic Characterization of 2 Phenoxy Pyrimidine 4 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.
In ¹H NMR spectroscopy of 2-Phenoxy-pyrimidine-4-carboxylic acid, the distinct chemical environments of the protons lead to a characteristic spectrum. The protons on the pyrimidine (B1678525) and phenoxy rings are expected to resonate in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The two protons on the pyrimidine ring would likely appear as distinct doublets due to coupling with each other. The five protons of the phenoxy group would exhibit a more complex multiplet pattern. A key diagnostic signal is the proton of the carboxylic acid group, which is highly deshielded and typically appears as a broad singlet far downfield, in the range of δ 10–13 ppm. princeton.edu The integration of these signals would correspond to the number of protons in each environment (2H for the pyrimidine ring, 5H for the phenoxy ring, and 1H for the carboxylic acid).
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |
| Pyrimidine-H | 7.0 - 8.5 | Doublet |
| Phenoxy-H (aromatic) | 7.0 - 8.5 | Multiplet |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a distinct signal for the carbonyl carbon of the carboxylic acid is expected in the range of δ 160–185 ppm. princeton.edulibretexts.org The carbon atoms of the pyrimidine and phenoxy aromatic rings will produce a series of signals in the aromatic region (approximately δ 110-170 ppm). The carbon attached to the oxygen of the phenoxy group and the carbons of the pyrimidine ring attached to heteroatoms (nitrogen and oxygen) would be found at the lower field (higher ppm) end of this region.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 160 - 185 |
| Pyrimidine & Phenoxy (Aromatic C) | 110 - 170 |
Vibrational Spectroscopy Applications
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. spectroscopyonline.com Due to strong hydrogen bonding between molecules, the O-H stretching vibration appears as a very broad and strong band over a wide range, typically from 3300 to 2500 cm⁻¹. orgchemboulder.com This broad O-H absorption is often superimposed on the sharper C-H stretching bands of the aromatic rings. orgchemboulder.com
Another prominent feature is the intense carbonyl (C=O) stretching vibration, which is expected around 1700 cm⁻¹. The presence of conjugation with the pyrimidine ring may shift this absorption to a slightly lower wavenumber. spectroscopyonline.com Additionally, the spectrum will show a C-O stretching vibration between 1320 and 1210 cm⁻¹ and O-H bending vibrations. spectroscopyonline.comorgchemboulder.com
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium, Sharp |
| C=O Stretch | Carboxylic Acid | 1680 - 1760 | Strong, Sharp |
| C=C & C=N Stretch | Aromatic Rings | 1450 - 1600 | Medium to Strong |
| C-O Stretch | Carboxylic Acid / Ether | 1210 - 1320 | Strong |
| O-H Bend | Carboxylic Acid | 910 - 950 | Medium, Broad |
Mass Spectrometric Techniques for Molecular Weight Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like carboxylic acids. This method typically allows for the determination of the molecular weight with high accuracy. The molecular weight of this compound is 216.19 g/mol .
When analyzed using ESI-MS in negative ion mode, carboxylic acids readily lose a proton to form the [M-H]⁻ ion. cam.ac.uk Therefore, a prominent peak is expected at an m/z value corresponding to the deprotonated molecule (216.19 - 1.008) ≈ 215.18. In positive ion mode, the protonated molecule, [M+H]⁺, may also be observed at an m/z of (216.19 + 1.008) ≈ 217.20. The detection of these ions confirms the molecular weight of the compound.
| Ion | Formation | Expected Mass-to-Charge Ratio (m/z) |
| [M-H]⁻ | Deprotonation | ~ 215.18 |
| [M+H]⁺ | Protonation | ~ 217.20 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique used to determine the molecular weight of a compound. In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules, typically as protonated species [M+H]⁺.
For this compound (C₁₁H₈N₂O₃), with a molecular weight of 216.19 g/mol , the MALDI-TOF spectrum would be expected to show a prominent peak corresponding to the protonated molecule. The selection of an appropriate matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), is crucial for obtaining a good quality spectrum with minimal fragmentation.
Expected MALDI-TOF Mass Spectrometry Data:
| Ion | Expected m/z | Relative Intensity |
| [M+H]⁺ | 217.05 | High |
| [M+Na]⁺ | 239.03 | Moderate |
| [M+K]⁺ | 254.99 | Low |
This is a hypothetical representation of expected data.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental composition of a molecule. This technique is invaluable for confirming the identity of a newly synthesized compound or for distinguishing between compounds with the same nominal mass but different elemental formulas.
For this compound, HRMS would be used to confirm its elemental composition of C₁₁H₈N₂O₃. The experimentally measured monoisotopic mass would be compared to the theoretically calculated mass. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental formula.
Expected HRMS Data for [M+H]⁺:
| Parameter | Value |
| Elemental Formula | C₁₁H₉N₂O₃ |
| Calculated Monoisotopic Mass | 217.0608 |
| Measured Monoisotopic Mass | 217.06xx |
| Mass Accuracy (ppm) | < 5 ppm |
This is a hypothetical representation of expected data.
X-ray Crystallography for Three-Dimensional Structure Elucidation
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental for understanding the compound's physical and chemical properties, as well as its interactions with other molecules.
Single Crystal X-ray Diffraction Studies
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While specific crystallographic data for this compound is not available, studies on the related compound, pyrimidine-4-carboxylic acid, have been reported. nih.govresearchgate.net These studies provide insights into the crystal packing and hydrogen bonding motifs that might also be present in the phenoxy-substituted derivative.
Hypothetical Crystallographic Data Table:
| Parameter | Hypothetical Value for this compound |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 15.2 |
| β (°) | 95.5 |
| Volume (ų) | 915 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.57 |
This is a hypothetical representation of expected data.
Analysis of Intermolecular and Intramolecular Interactions
The crystal structure of this compound would be stabilized by a network of intermolecular and intramolecular interactions.
Intramolecular Interactions: The molecule possesses a degree of conformational flexibility due to the rotation around the C-O bond connecting the phenoxy group to the pyrimidine ring and the C-C bond connecting the carboxylic acid group. Intramolecular hydrogen bonding between the carboxylic acid proton and a nitrogen atom of the pyrimidine ring is a possibility, which would influence the planarity of the molecule.
Intermolecular Interactions: Based on the functional groups present, several types of intermolecular interactions would be expected to play a significant role in the crystal packing:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that strong O-H···N hydrogen bonds would form between the carboxylic acid of one molecule and a nitrogen atom of the pyrimidine ring of a neighboring molecule, leading to the formation of chains or dimers. nih.govresearchgate.net
π-π Stacking: The presence of two aromatic rings (phenyl and pyrimidine) suggests that π-π stacking interactions would be a significant feature of the crystal packing. These interactions would likely occur between parallel-displaced aromatic rings of adjacent molecules.
C-H···O Interactions: Weak C-H···O hydrogen bonds involving the aromatic C-H groups and the oxygen atoms of the carboxylic acid or the phenoxy group could further stabilize the crystal lattice.
Computational Chemistry and Molecular Modeling of 2 Phenoxy Pyrimidine 4 Carboxylic Acid
Quantum Mechanical Studies on Electronic Properties and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interaction with other molecules. For 2-Phenoxy-pyrimidine-4-carboxylic acid, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure. researchgate.net
Detailed quantum chemical calculations can reveal key electronic parameters. researchgate.net The distribution of electron density, for instance, can highlight regions of the molecule that are electron-rich or electron-deficient, indicating likely sites for electrophilic or nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also critical. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating capacity |
| LUMO Energy | -2.1 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |
Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar organic molecules.
These quantum mechanical studies provide a foundational understanding of the molecule's behavior at a sub-atomic level, which is invaluable for predicting its chemical behavior and potential biological activity.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly useful in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Molecular docking simulations can predict the specific binding mode of this compound within the active site of a target protein. nih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of this interaction. A lower binding energy generally indicates a more stable complex and a higher affinity of the ligand for the target.
Table 2: Predicted Binding Affinities of this compound with Various Targets
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83, LYS33, ASP86 |
| Epidermal Growth Factor Receptor (EGFR) | -9.2 | MET793, LYS745, THR854 |
Note: The data presented are hypothetical examples to illustrate the output of molecular docking studies.
The predictions from molecular docking simulations are most powerful when they can be validated and correlated with experimental data. For instance, if a series of pyrimidine (B1678525) derivatives have been synthesized and tested for their inhibitory activity against a specific enzyme, molecular docking can be used to see if the predicted binding affinities correlate with the experimentally determined potencies. mdpi.com A strong correlation would validate the docking protocol and provide confidence in its predictive power for designing new, more potent derivatives.
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-target interaction, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations offer a more realistic representation of the flexibility of both the ligand and the target protein over time. nih.gov
Conformational analysis of this compound would identify its low-energy conformations, which are the most likely to be biologically active. MD simulations can then be used to study the stability of the ligand-protein complex predicted by docking. nih.gov By simulating the movement of every atom in the system over a period of time, MD can reveal how the ligand and protein adapt to each other and whether the key interactions observed in the static dock are maintained.
Prediction of Spectroscopic Parameters and Structural Attributes
Computational methods can also be used to predict various spectroscopic properties of this compound. For example, quantum mechanical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. uran.ua These predictions can be compared with experimental spectra to confirm the structure of the synthesized compound. Furthermore, computational tools can calculate various structural attributes, such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. nih.gov
Table 3: Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (δ, ppm) | 7.2-8.5 | 7.1-8.6 |
| ¹³C NMR (δ, ppm) | 110-170 | 108-172 |
Note: The values are representative and intended to show the correlation between predicted and experimental data.
In Silico Screening and Library Design for Derivatives
The insights gained from the computational studies described above can be leveraged for in silico screening and the design of a library of derivatives of this compound with potentially improved properties. researchgate.net Virtual screening techniques can be used to dock a large library of related compounds against a target of interest to identify those with the highest predicted binding affinities. nih.gov
Furthermore, the structural information from docking and MD simulations can guide the rational design of new derivatives. For example, if a particular region of the molecule is not making optimal contact with the protein, modifications can be proposed to improve these interactions. This iterative process of computational design, followed by synthesis and experimental testing, can significantly accelerate the drug discovery process.
Structure Activity Relationship Sar and Rational Design Principles for 2 Phenoxy Pyrimidine 4 Carboxylic Acid Derivatives
Modulations of the Phenoxy Substituent at the 2-Position
The phenoxy group at the 2-position serves as a crucial recognition element, often anchoring the molecule within a specific pocket of the target protein. Modifications to the phenyl ring can profoundly influence the compound's activity through electronic, steric, and physicochemical effects.
The electronic properties of substituents on the phenoxy ring can modulate the charge distribution of the entire molecule, thereby affecting its binding affinity for a target. Introducing electron-withdrawing groups (EWGs) is a common strategy to enhance molecular interactions. EWGs can increase the electrophilicity of the pyrimidine (B1678525) ring, potentially facilitating stronger covalent or non-covalent interactions with biological targets. For instance, groups like nitro (-NO₂), trifluoromethyl (-CF₃), or halogens (-Cl, -F) can improve binding affinity by altering the electronic landscape of the phenoxy moiety to better complement the electrostatic environment of a binding site.
Table 1: Influence of Electron-Withdrawing Groups on the Phenoxy Moiety
| Substituent (R) on Phenoxy Ring | Electronic Effect | Potential Impact on Molecular Interactions |
| -H (Unsubstituted) | Neutral | Baseline interaction potential. |
| -F (Fluoro) | Weakly deactivating (Inductive) | Can enhance metabolic stability and may form specific hydrogen bond or halogen bond interactions. |
| -Cl (Chloro) | Weakly deactivating (Inductive) | Increases electrophilicity; potential for halogen bonding. |
| -CF₃ (Trifluoromethyl) | Strongly deactivating | Significantly enhances electron-withdrawing character, potentially improving binding affinity. |
| -NO₂ (Nitro) | Strongly deactivating | Strong electron-withdrawing nature can substantially alter charge distribution to favor binding. |
Note: The specific impact on biological activity (e.g., IC50 values) is target-dependent and requires experimental validation. This table illustrates the general principles of electronic modulation.
The size and shape of substituents on the phenoxy ring are critical for ensuring optimal fit within a target's binding pocket. Steric hindrance can prevent a molecule from adopting the necessary conformation for effective binding, while well-placed bulky groups can enhance binding by occupying available space and increasing surface complementarity.
The position of the substituent (ortho, meta, or para) dictates its spatial orientation. An ortho-substituent, for example, can force the phenoxy ring to twist relative to the pyrimidine core, which may be advantageous or detrimental depending on the target's topology. Bulky substituents, such as an isopropoxy group, may improve metabolic stability by sterically shielding metabolically labile sites. However, excessively large groups can also lead to a loss of activity by clashing with the protein surface, or they may reduce solubility.
Table 2: Steric Considerations for Substituents on the Phenoxy Moiety
| Substituent Position | Substituent Size | Potential Effect on Molecular Recognition |
| Para | Small (e.g., -CH₃) | Minimal steric impact; explores a distal pocket. |
| Para | Large (e.g., -t-Bu) | May provide beneficial van der Waals interactions if a large hydrophobic pocket is available. |
| Meta | Small to Medium | Can influence the orientation of the phenoxy ring and interact with side pockets. |
| Ortho | Small (e.g., -F, -CH₃) | Can induce a twist in the phenoxy-pyrimidine dihedral angle, potentially optimizing binding conformation. |
| Ortho | Large (e.g., -iPr) | High potential for steric clash with the target protein, which may abrogate binding. |
Note: This table provides a conceptual framework for how steric factors can be rationally engineered. The optimal size and position are specific to the architecture of the intended biological target.
Modifications to the phenoxy ring directly affect the molecule's physicochemical properties, particularly its lipophilicity (LogP), which governs solubility, cell membrane permeability, and metabolic stability. The unsubstituted phenoxy group itself tends to increase the lipophilicity of the core structure.
Introducing lipophilic substituents (e.g., alkyl groups) will further increase the LogP, which can enhance membrane permeability but may also lead to lower aqueous solubility and increased binding to plasma proteins. Conversely, incorporating polar groups (e.g., -OH, -NH₂) can decrease lipophilicity, improving solubility but potentially hindering passage across biological membranes. Fluorination is a widely used strategy, as fluorine atoms can increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, often without significantly altering the molecule's size.
Table 3: Effect of Phenoxy Substituents on Physicochemical and Metabolic Properties
| Substituent (R) | Expected Change in LogP | Potential Impact on Biotransformation |
| -H | Baseline | Susceptible to aromatic hydroxylation on the phenyl ring. |
| -CH₃ | Increase | Increases lipophilicity; can be a site for benzylic oxidation. |
| -OCH₃ | Minor Change/Slight Increase | Can undergo O-dealkylation. |
| -F | Slight Increase | Blocks sites of oxidation, generally increasing metabolic stability. |
| -OH | Decrease | Decreases lipophilicity; provides a handle for Phase II conjugation (e.g., glucuronidation). |
Functional Group Transformations and Substituent Effects at the Pyrimidine 4-Position
The carboxylic acid at the 4-position is a key functional group, often acting as a hydrogen bond donor and acceptor, or forming critical ionic interactions (as a carboxylate) with positively charged residues like arginine or lysine (B10760008) in a protein's active site. However, the acidic nature of this group can sometimes limit cell permeability and oral bioavailability. Therefore, its derivatization or replacement is a central aspect of the SAR for this scaffold.
Converting the carboxylic acid to esters or amides is a common prodrug strategy or a way to probe the necessity of the acidic proton and the carboxylate's charge. This transformation neutralizes the charge, which generally increases lipophilicity and the potential for passive diffusion across cell membranes.
Esters : Methyl or ethyl esters can serve as simple, neutral replacements. They can act as prodrugs, being hydrolyzed by esterases in vivo to release the active carboxylic acid.
Amides : Primary, secondary, or tertiary amides offer a rich opportunity for further SAR exploration. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen remains an acceptor. The substituents on the amide nitrogen (R' and R'') can be varied to explore additional binding pockets, enhance solubility, or fine-tune physicochemical properties. Optimization of amide substituents at this position has been shown to be critical for the activity of related pyrimidine-4-carboxamide (B1289416) series. nih.gov
Table 4: Comparison of Functional Groups at the 4-Position
| Functional Group | H-Bonding Potential | Charge at pH 7.4 | General Lipophilicity | Potential Role |
| -COOH (Carboxylic Acid) | Donor & Acceptor | Negative | Lower | Forms key ionic/H-bond interactions. |
| -COOCH₃ (Methyl Ester) | Acceptor only | Neutral | Higher | Prodrug; probes space of the binding site. |
| -CONH₂ (Primary Amide) | Donor & Acceptor | Neutral | Higher | Replaces acid with a neutral H-bonding group. |
| -CONHCH₃ (Secondary Amide) | Donor & Acceptor | Neutral | Higher | Allows for extension into new binding regions. |
| -CON(CH₃)₂ (Tertiary Amide) | Acceptor only | Neutral | Highest | Removes H-bond donor; explores steric limits. |
Note: This table illustrates how derivatization of the carboxylic acid can systematically alter the properties of the molecule to improve its drug-like characteristics.
In some cases, the entire carboxylic acid group can be replaced with a bioisostere, such as a five- or six-membered heteroaromatic ring. This strategy aims to retain key interactions while improving properties like metabolic stability or cell permeability. A pyridyl ring, for instance, can act as a hydrogen bond acceptor via its nitrogen atom. Furthermore, an aromatic ring system at this position can engage in favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's binding site. The synthesis of such analogs can often be achieved using modern cross-coupling methodologies like the Suzuki-Miyaura coupling.
Table 5: Bioisosteric Replacement of the 4-Carboxylic Acid with Heteroaromatic Rings
| Heteroaromatic Ring | Key Features | Potential Interactions |
| Pyridyl | Basic nitrogen, aromatic | Hydrogen bond acceptor, π-π stacking. |
| Thiazolyl | Aromatic, contains S and N | Can act as H-bond acceptor; potential for unique dipole interactions. |
| Oxazolyl | Aromatic, contains O and N | H-bond acceptor; different electronic profile from thiazole. |
| Tetrazolyl | Acidic N-H (pKa ≈ 4.5-5) | Anionic at physiological pH; mimics the charge of a carboxylate but with different geometry and properties. |
Exploration of π-π Stacking and Hydrogen Bonding Networks
The biological activity of 2-phenoxy-pyrimidine-4-carboxylic acid derivatives is profoundly influenced by their non-covalent interaction capabilities, particularly through hydrogen bonding and π-π stacking. These interactions are critical for the molecular recognition process at the active site of biological targets.
The scaffold of this compound contains key functional groups capable of forming robust hydrogen bonds. The carboxylic acid moiety at the 4-position is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). Concurrently, the nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors. Crystal structure analyses of the parent pyrimidine-4-carboxylic acid reveal that molecules interact via O—H⋯N hydrogen bonds, forming distinct chains where the carboxylic acid proton interacts with a ring nitrogen of an adjacent molecule. This fundamental interaction is a cornerstone of the binding mode for many derivatives. Studies on co-crystals formed between carboxylic acids and substituted pyrimidines further confirm that O-H···N hydrogen bonds are a predominant and stabilizing feature.
In addition to hydrogen bonding, the aromatic systems of the phenoxy and pyrimidine rings provide platforms for π-π stacking interactions. These interactions, which occur between electron-rich π-systems, are crucial for orienting the molecule within the often aromatic-rich binding pockets of enzymes like kinases. The strength of these stacking interactions can be modulated by the electronic properties of substituents on the aromatic rings. Interestingly, a synergistic relationship can exist between these two types of non-covalent forces; theoretical studies suggest that the formation of hydrogen bonds can lead to π-electron depletion in the aromatic rings, which in turn strengthens the π-π stacking interactions. In rational drug design, this interplay is exploited by introducing additional aromatic or heteroaromatic rings to enhance stacking and optimize binding affinity.
Stereochemical Considerations in Analog Design and Synthesis
While the parent molecule, this compound, is achiral, the introduction of stereocenters into its derivatives is a critical aspect of analog design that can dramatically impact biological activity and selectivity. Stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit significantly different pharmacological profiles due to the three-dimensional nature of drug-receptor interactions.
Chirality can be introduced into the this compound scaffold in several ways, such as by adding a chiral substituent to the pyrimidine core or, more commonly, by modifying the phenoxy group with a chiral side chain. When a chiral center is present, the resulting enantiomers may display divergent activities. For instance, in the development of inhibitors based on related pyrimidine scaffolds, the specific stereochemistry is often a determining factor for potency. Research on 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors demonstrated that the biological activity was highly dependent on the presence of a chiral 4-benzylamino group with the correct (R)-configuration. nih.gov Similarly, structure-activity relationship (SAR) studies of certain nih.govnih.govtriazolo[1,5-a]pyrimidines revealed that a chiral (1S)-configured amino group at a specific position was essential for achieving high potency. acs.org
These examples underscore the principle that only one enantiomer may fit optimally into the chiral binding pocket of a target protein, leading to a more stable drug-receptor complex and enhanced biological effect. Consequently, the synthesis of chiral derivatives often requires stereoselective methods or the separation of racemic mixtures (e.g., via chiral HPLC) to evaluate the individual isomers. Ignoring stereochemical factors can lead to misinterpretation of SAR data and the advancement of suboptimal drug candidates.
Comparative Structure-Activity Profiling with Related Pyrimidine Carboxylic Acids
The substituent at the 2-position of the pyrimidine ring is a key determinant of the mechanism of action and target specificity. While the 2-phenoxy group typically engages in non-covalent interactions, replacing it with other functionalities can lead to vastly different pharmacological classes.
2-Sulfonylpyrimidines : In contrast to the phenoxy group, a 2-sulfonyl moiety can act as a "warhead" for covalent inhibition. These compounds are designed to react with nucleophilic residues, such as cysteine, in the active site of a target enzyme, forming an irreversible covalent bond. This represents a shift from a reversible, non-covalent binding mode to an irreversible one, fundamentally altering the compound's pharmacological profile.
2-Mercaptopyrimidines : Derivatives of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid have been investigated as potent xanthine (B1682287) oxidase inhibitors. acs.org Here, the mercapto group (-SH) at the 2-position provides a different set of electronic and hydrogen-bonding properties compared to the bulkier, more lipophilic phenoxy group, leading to a distinct SAR profile against this particular metabolic enzyme. acs.org
Modification of the pyrimidine core itself also provides a basis for comparison. For example, 2-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids have also been explored as xanthine oxidase inhibitors. mdpi.com In this case, the core structure is a dihydropyrimidine (B8664642) with an oxo group, and the substituent is a phenyl ring directly attached at the 2-position, lacking the flexible ether linkage of the 2-phenoxy series. This more rigid connection and altered core structure lead to different spatial arrangements and interaction patterns within the enzyme's active site. mdpi.com
Furthermore, derivatization of the carboxylic acid at the 4-position, for instance, to a pyrimidine-4-carboxamide, is a common strategy to probe the importance of the acidic proton and the hydrogen-bonding capacity of this group. For certain targets, this modification can be well-tolerated or even beneficial if the binding pocket is shallow or has specific hydrogen bond acceptor/donor requirements that are better met by an amide.
The table below summarizes the comparative profiling of different pyrimidine carboxylic acid scaffolds.
| Scaffold Class | Key Feature | Common Biological Target(s) | Implication for SAR |
| 2-Phenoxy-pyrimidine-4-carboxylic acids | Flexible ether linkage, aromatic system | Kinases, various enzymes | Allows for π-π stacking and hydrogen bonding; flexible linker can accommodate various binding pocket shapes. |
| 2-Sulfonylpyrimidines | Electrophilic "warhead" | Enzymes with active site cysteines | Designed for covalent, irreversible inhibition, leading to prolonged duration of action. |
| 2-Mercapto-pyrimidine-4-carboxylic acids | Small, polar H-bond donor/acceptor | Xanthine Oxidase | Different steric and electronic profile at C2 compared to the phenoxy group, tuning specificity for metabolic enzymes. acs.org |
| 2-Phenyl-dihydropyrimidine-5-carboxylic acids | Rigid C-C bond, modified core | Xanthine Oxidase | Altered ring electronics and a more rigid connection to the phenyl group impose different conformational constraints. mdpi.com |
| Pyrimidine-4-carboxamides | Carboxylic acid replaced by amide | Various (e.g., NAPE-PLD) | Probes the necessity of the acidic proton; may alter solubility and hydrogen bonding patterns. |
This comparative analysis demonstrates that while the pyrimidine-4-carboxylic acid core is a versatile starting point, the nature of the substituent at the 2-position and modifications to the core itself are critical in defining the ultimate biological activity and therapeutic application of the resulting derivatives.
2 Phenoxy Pyrimidine 4 Carboxylic Acid As a Versatile Synthetic Intermediate
Strategic Utility in Pharmaceutical Compound Development
The strategic importance of 2-phenoxy-pyrimidine-4-carboxylic acid in pharmaceutical compound development lies in its capacity to serve as a versatile building block. The pyrimidine (B1678525) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including anticancer and antimicrobial agents. The presence of the phenoxy group is hypothesized to enhance lipophilicity and influence the electronic properties of the pyrimidine ring, which can in turn affect the binding affinity and metabolic stability of the final drug candidate.
The carboxylic acid function at the 4-position is a key feature for its utility as a synthetic intermediate. This group can be readily converted into a variety of other functional groups, most commonly amides, through well-established coupling reactions. Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, allowing for the linkage of the pyrimidine core to a wide range of other molecular fragments. This enables the systematic exploration of the chemical space around the scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.
A general synthetic approach to derivatives involves the nucleophilic substitution of a halogenated pyrimidine with a phenoxide, followed by modification of a precursor at the 4-position to install the carboxylic acid. This accessibility allows for the generation of a multitude of analogs for structure-activity relationship (SAR) studies.
Facilitation of Covalent Inhibitor Synthesis
Covalent inhibitors are a class of drugs that form a stable, covalent bond with their biological target, often leading to prolonged duration of action and high potency. The design of targeted covalent inhibitors (TCIs) has seen a resurgence in recent years, particularly in the development of anticancer therapies. researchgate.net The pyrimidine scaffold is a common core in the design of such inhibitors.
While specific examples detailing the use of this compound in the synthesis of covalent inhibitors are not extensively documented in publicly available literature, its structural features make it a plausible precursor. The pyrimidine ring can be functionalized with an electrophilic "warhead" that can react with a nucleophilic amino acid residue, such as cysteine, in the active site of a target protein. The carboxylic acid of this compound can be used as a point of attachment for a linker connected to such a warhead.
Contributions to Kinase-Targeting Molecule Discovery
Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine scaffold is a well-known "hinge-binder" that can mimic the adenine (B156593) base of ATP, the natural substrate for kinases. This allows pyrimidine-based inhibitors to effectively compete with ATP and block the kinase's activity.
Derivatives of 2-phenoxypyrimidine (B1148737) have been investigated as potent inhibitors of various kinases. nih.gov The phenoxy group can occupy a hydrophobic pocket in the kinase active site, contributing to the binding affinity and selectivity of the inhibitor. The carboxylic acid at the 4-position of this compound provides a vector for introducing substituents that can interact with other regions of the kinase, further enhancing potency and selectivity.
For example, the carboxylic acid can be converted to an amide that links the pyrimidine core to a solubilizing group or a fragment that targets a specific sub-pocket of the kinase. This modular approach allows for the optimization of kinase inhibitors with desired profiles. While direct contributions of this compound to specific, named kinase inhibitors are not readily found in the literature, its potential as a key intermediate is evident from the prevalence of the 2-phenoxypyrimidine scaffold in kinase inhibitor research.
Below is a table comparing the general properties of different substituents at the 2-position of pyrimidine-4-carboxylic acid and their hypothesized effects in the context of kinase inhibition.
| Substituent at 2-position | Hypothesized Key Properties/Applications in Kinase Inhibition |
| Phenoxy (C₆H₅O) | Improves lipophilicity and target engagement in kinase inhibitors. |
| Phenylthio (C₆H₅S) | Synthesized via nucleophilic substitution; used in covalent inhibitor studies targeting cysteine residues. |
| Methylthio (SCH₃) | Sulfur enhances electrophilicity for covalent binding. |
| Phenyl (C₆H₅) + Hydroxy (OH) | Hydroxy group increases solubility; potential for additional hydrogen bonding interactions. |
| Isopropoxy (C₃H₇O) | Bulky group may hinder metabolic oxidation, improving stability. |
| Chloro (Cl) | Enhances reactivity for cross-coupling reactions to introduce further diversity. |
Scaffold for Diverse Chemical Library Generation and Functionalization
The generation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the screening of large numbers of compounds to identify new hits and leads. The structural attributes of this compound make it an excellent scaffold for the creation of such libraries through diversity-oriented synthesis.
The carboxylic acid provides a primary point for diversification. A wide variety of commercially available amines can be coupled to the carboxylic acid, introducing a vast array of chemical functionalities and three-dimensional shapes. This allows for the exploration of a large chemical space in a systematic manner.
Furthermore, the phenoxy group itself can be a point of diversification. By starting with substituted phenols in the initial synthesis, a range of electronically and sterically diverse analogs can be prepared. For example, introducing electron-withdrawing or electron-donating groups on the phenyl ring can modulate the properties of the entire molecule. Additionally, the pyrimidine ring can potentially be further functionalized at other positions, although this is less common.
The combination of these diversification strategies allows for the generation of a focused library of compounds based on the 2-phenoxypyrimidine-4-carboxamide scaffold. These libraries can then be screened against various biological targets to identify novel bioactive compounds.
Advanced Research Directions and Methodological Considerations in 2 Phenoxy Pyrimidine 4 Carboxylic Acid Studies
Methodological Rigor in Experimental Design and Data Interpretation
The reliability and reproducibility of research findings are paramount. For a compound like 2-phenoxy-pyrimidine-4-carboxylic acid, establishing a foundation of methodological rigor is crucial for generating high-quality, interpretable data that can guide further drug discovery efforts.
Protocols for Ensuring Compound Purity and Integrity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis, capable of separating the target compound from closely related impurities. alwsci.com When coupled with Mass Spectrometry (LC-MS), it provides molecular weight confirmation of the parent compound and its contaminants. pacificbiolabs.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for structural elucidation, confirming that the synthesized molecule has the correct atomic connectivity. pharmiweb.commdpi.com The integration of these methods ensures that the material used in subsequent biological assays meets a high purity standard, typically >95%, thereby ensuring data integrity. researchgate.net
| Analytical Technique | Purpose in Purity Assessment | Typical Data Output |
| HPLC | Quantifies the percentage of the target compound relative to impurities. | Chromatogram showing peaks for the main compound and any impurities. |
| LC-MS | Confirms the molecular weight of the target compound and identifies impurities. | Mass spectrum providing mass-to-charge ratios. |
| NMR Spectroscopy | Confirms the chemical structure and identifies structural isomers or impurities. | Spectrum showing chemical shifts and coupling constants for each nucleus. |
| FTIR Spectroscopy | Confirms the presence of key functional groups. | Infrared spectrum showing absorption bands corresponding to molecular vibrations. |
Standardization of Biochemical and Cellular Assay Conditions
To accurately assess the biological activity of this compound, the conditions under which biochemical and cellular assays are performed must be meticulously standardized. immunologixlabs.com Cell-based assays, which are critical for understanding a compound's effect in a biologically relevant context, are subject to variability from factors like cell line passage number, confluency, and media composition. immunologixlabs.combiotechnologia-journal.org Standardizing these parameters is crucial for reproducibility. immunologixlabs.com
For biochemical assays, such as those measuring enzyme inhibition, key parameters to control include enzyme and substrate concentrations, buffer pH, temperature, and incubation time. nih.gov Rigorous validation is necessary to confirm that the assay is suitable for its intended purpose and can perform robustly over time. immunologixlabs.com This includes establishing clear positive and negative controls and determining statistical performance parameters to ensure that observed effects are genuinely attributable to the test compound. bitesizebio.com
Addressing Stereochemical Isomerism and its Impact on Research Outcomes
While this compound itself may not possess a chiral center, derivatives created during lead optimization often do. Stereochemical isomerism, the phenomenon where molecules have the same chemical formula and connectivity but different three-dimensional arrangements (enantiomers or diastereomers), can have a significant impact on pharmacological activity. Enantiomers of a chiral drug can exhibit substantial differences in their biological effects, with one being active while the other is inactive or even responsible for adverse effects.
Therefore, when chiral centers are introduced into the this compound scaffold, it is imperative to separate and characterize the individual stereoisomers. Chiral High-Performance Liquid Chromatography (chiral HPLC) is a primary technique for separating enantiomers, allowing each to be tested independently. nih.govbenthamdirect.commdpi.com This approach ensures that the observed biological activity is attributed to the correct isomer, providing a clear and accurate structure-activity relationship (SAR).
Innovations in Synthetic Route Development
The synthesis of this compound and its derivatives is a key area for innovation. Efficient, scalable, and versatile synthetic routes are essential for producing the quantities of high-purity compounds needed for extensive testing. Traditional methods for pyrimidine (B1678525) synthesis, such as the Pinner synthesis, involve the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com
Modern synthetic chemistry offers numerous innovative strategies that can be applied to this scaffold. researchgate.netresearchgate.net Metal-catalyzed cross-coupling reactions, such as Sonogashira-type couplings, provide powerful tools for functionalizing the pyrimidine ring. organic-chemistry.org Multi-component reactions, where three or more reactants combine in a single step, offer an efficient pathway to complex pyrimidine structures. organic-chemistry.orggrowingscience.com Furthermore, the development of green chemistry protocols, which utilize less hazardous reagents and solvents, is an increasingly important consideration. researchgate.net These advanced synthetic methods not only improve efficiency but also expand the chemical diversity of derivatives that can be generated for SAR studies. mdpi.com
Synergistic Integration of Computational and Experimental Approaches
The convergence of computational modeling and experimental validation has revolutionized drug discovery. researchgate.netjddhs.com This synergistic approach is highly applicable to the study of this compound. Computational techniques, such as molecular docking, can predict how the compound and its analogues might bind to a specific biological target, like a kinase or enzyme. nih.govmdpi.comremedypublications.com These in silico studies help prioritize which derivatives to synthesize, saving significant time and resources. nih.govnano-ntp.com
Once synthesized, these prioritized compounds are tested in experimental biochemical or cellular assays. The results of these experiments provide crucial feedback that is used to refine the computational models. frontiersin.org This iterative cycle of prediction, synthesis, and testing accelerates the identification of potent and selective compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate chemical structures with biological activities, further enhancing the predictive power of the computational approach. researchgate.net
Future Prospects for High-Throughput Screening and Lead Optimization
High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds to identify initial "hits" with desired biological activity. nih.govbroadinstitute.org For the this compound scaffold, HTS can be used to screen a library of derivatives against a panel of biological targets. researchgate.netmdpi.com The development of robust, miniaturized cell-based or biochemical assays is key to a successful HTS campaign. biotechnologia-journal.orgnih.gov
Following the identification of hits from HTS, the process of lead optimization begins. This involves systematically modifying the structure of the hit compound to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). nih.gov Strategies for optimizing pyrimidine-based leads often involve exploring different substituents at various positions on the pyrimidine ring to build a detailed SAR. acs.orgmdpi.comacs.org This process aims to enhance efficacy while minimizing potential off-target effects and toxicity, ultimately leading to the selection of a clinical candidate. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Phenoxy-pyrimidine-4-carboxylic acid and its derivatives?
- Methodological Answer : A typical approach involves nucleophilic substitution of halogenated pyrimidines with phenoxy groups, followed by carboxylation. For example, substituting a bromine atom at the pyrimidine’s 4-position with a phenoxide ion under basic conditions (e.g., K₂CO₃ or NaOH in DMSO/ethanol) yields the phenoxy intermediate. Subsequent carboxylation via carbon dioxide insertion or oxidation of a methyl group can produce the carboxylic acid moiety . Reaction purity should be monitored via TLC or HPLC, and intermediates characterized using NMR (¹H/¹³C) and IR spectroscopy .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H NMR : Confirm aromatic proton environments (δ 7.0–8.5 ppm for pyrimidine and phenoxy rings) and carboxylic acid protons (broad singlet ~δ 12–13 ppm).
- IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹).
- Mass Spectrometry : Verify molecular weight via ESI-MS or MALDI-TOF. Compare experimental data with computational predictions (e.g., PubChem CID or DSSTox entries) .
Q. What solvents and conditions are optimal for recrystallizing this compound?
- Methodological Answer : Recrystallization from ethanol/water mixtures or DMSO/ethyl acetate systems is common. Solubility tests should precede scaling up. Thermal stability must be assessed via DSC to avoid decomposition during heating. Always use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive functional groups .
Advanced Research Questions
Q. How can structural modifications at the phenoxy or pyrimidine positions enhance bioactivity?
- Methodological Answer :
- Phenoxy Substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to improve binding affinity to target enzymes. For example, fluorinated analogs (e.g., 4-fluorophenoxy) may enhance metabolic stability .
- Pyrimidine Modifications : Replace the 4-carboxylic acid with amides or esters to probe steric effects. Use Suzuki-Miyaura coupling to attach heteroaromatic rings (e.g., pyridyl) for π-π stacking interactions in drug-receptor binding .
- Bioactivity Testing : Perform in vitro assays (e.g., enzyme inhibition IC₅₀, cellular cytotoxicity) and correlate results with computational docking studies (AutoDock Vina, Schrödinger) .
Q. How to resolve contradictions in reported biological activity data for derivatives?
- Methodological Answer : Discrepancies may arise from:
- Purity Issues : Validate compound integrity via elemental analysis and HRMS. Impurities >2% can skew bioassay results .
- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum-free media) to minimize variability.
- Stereochemical Effects : Chiral derivatives (e.g., (2S,4R) configurations) may exhibit divergent activities; resolve enantiomers via chiral HPLC or asymmetric synthesis .
Q. What strategies mitigate toxicity risks during in vitro studies?
- Methodological Answer :
- Dose Optimization : Conduct MTT assays to establish IC₅₀ values and avoid non-specific cytotoxicity.
- Metabolic Profiling : Use hepatic microsomes to identify reactive metabolites (e.g., epoxides) that may cause off-target effects.
- Safety Protocols : Follow OSHA guidelines for handling hazardous materials (e.g., PPE, fume hoods, emergency showers) .
Q. How to design mechanistic studies for this compound’s role in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition modality (competitive/non-competitive).
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess affinity.
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
